3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole
Description
Properties
IUPAC Name |
5-bromo-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-17-4-6-18(7-5-17)10-11-9-16-14-3-2-12(15)8-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXULFBLEGVJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
N-Alkylation: The brominated indole is then subjected to N-alkylation with 4-methylpiperazine. This step involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction can lead to the formation of different functional groups on the indole ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole typically involves the reaction of indole derivatives with piperazine derivatives. The method often includes:
- Reagents : 4-Methylpiperazine, bromoindole, solvents like ethanol.
- Conditions : The reaction is generally conducted under reflux conditions for several hours to ensure complete conversion.
For example, one study reported the synthesis of related indole derivatives through a similar methodology, achieving moderate yields and confirming the identity of the products using techniques such as NMR and IR spectroscopy .
Anticancer Properties
Research indicates that indole derivatives, including 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole, exhibit significant anticancer activities. A study evaluated various substituted indoles for their cytotoxic effects on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological properties. It acts as a potential inhibitor of mixed lineage kinase type 3 (MLK3), which is implicated in various neurological disorders. The ability of this compound to cross the blood-brain barrier (BBB) suggests it may be useful in treating central nervous system (CNS) disorders .
Cancer Therapy
Due to its cytotoxic properties, 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is being explored as a candidate for cancer therapy. Its mechanism involves targeting specific pathways that are overactive in cancer cells, leading to reduced tumor growth and increased apoptosis.
Neurological Disorders
Given its action on MLK3, this compound shows promise in treating conditions such as neurodegenerative diseases and mental health disorders. The modulation of kinase activity can influence neuronal survival and function, making it a candidate for further investigation in preclinical models .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of indole derivatives, 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at concentrations above 10 μM, suggesting a dose-dependent response.
Case Study 2: CNS Penetration
A pharmacokinetic study evaluated the brain penetration of various indole derivatives including our compound of interest. The results showed that it maintained effective concentrations in the brain tissue over time, supporting its potential use in treating CNS disorders .
Mechanism of Action
The mechanism of action of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several indole derivatives reported in the evidence. Key comparisons include:
Key Observations :
- Substituent Position and Bioactivity : The 3-position substitution is critical. Piperidine (as in ) or piperazine groups enhance basicity and solubility, while bulkier groups like triazoles () may improve target specificity.
- Bromine vs. Other Halogens : Bromine’s electronegativity and steric bulk (compared to chlorine or methoxy groups in ) may influence binding kinetics and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Solubility and pKa : The 4-methylpiperazine group (pKa ~8–9 for tertiary amines) likely increases water solubility compared to piperidine (predicted pKa 16.10 in ). This aligns with trends in kinase inhibitors where piperazine improves oral bioavailability .
- ADMET Profile : Compounds with 4-methylpiperazine (e.g., ) show favorable drug-likeness scores, suggesting reduced toxicity and enhanced metabolic stability.
Biological Activity
3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₃H₁₅BrN₂
- Molecular Weight : 280.18 g/mol
- Structural Features : The presence of a bromine atom and a piperazine ring contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole exhibit significant antimicrobial properties. For instance, derivatives of indole have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole | TBD | Staphylococcus aureus |
| Compound A (similar structure) | 0.25 | Escherichia coli |
| Compound B (similar structure) | 0.15 | Pseudomonas aeruginosa |
The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they possess strong antibacterial effects, potentially making them candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole has been investigated in various studies. The compound is believed to interact with specific cellular pathways that regulate cancer cell proliferation and apoptosis.
Case Study: In Vitro Evaluation
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The following data summarizes one such study:
Table 2: Cytotoxicity Assessment
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.8 | Induction of apoptosis |
| MCF-7 | 12.4 | Inhibition of cell proliferation |
The IC50 values indicate that the compound has a moderate level of potency against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The proposed mechanism by which 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole exerts its effects may involve:
- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for tumor growth and survival.
Research indicates that similar compounds can inhibit key proteins involved in cancer progression, such as Aurora-A kinase and CDK2, which are vital for cell cycle regulation .
Q & A
What are the standard synthetic protocols for preparing 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole?
Category : Basic
Answer :
The synthesis typically involves alkylation or coupling reactions. For example, analogous indole derivatives are synthesized via CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF solvent mixtures, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane). Characterization includes , , TLC (R = 0.30), and FAB-HRMS for structural confirmation . For alkylation, NaH in DMSO with ethyl bromobutanoate has been used for similar indole derivatives .
How can reaction parameters be optimized for this compound using statistical experimental design?
Category : Advanced
Answer :
Statistical methods like factorial design (e.g., full or fractional factorial) allow systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design could optimize yield by analyzing interactions between variables. Computational tools (e.g., quantum chemical calculations) combined with information science can narrow optimal conditions, reducing trial-and-error approaches . Machine learning models (e.g., AI-driven COMSOL Multiphysics simulations) further predict optimal reaction pathways .
What strategies resolve discrepancies in biological activity data across assays?
Category : Advanced
Answer :
Discrepancies may arise from assay variability (e.g., cell lines, solvent effects). Validate results via:
- Dose-response curves to confirm potency thresholds.
- Orthogonal assays (e.g., binding vs. functional assays).
- Standardized protocols for compound solubility (e.g., DMSO concentration ≤1%).
Reproducibility can be enhanced using in silico docking (e.g., molecular dynamics simulations) to predict binding modes, aligning experimental data with computational models .
What analytical techniques confirm the structure and purity of this compound?
Category : Basic
Answer :
- NMR Spectroscopy : and NMR verify substituent positions and integration ratios .
- Mass Spectrometry : FAB-HRMS or ESI-MS provides exact mass confirmation (e.g., m/z 427.0757 [M+H]) .
- TLC/HPLC : Monitor purity (R values) and quantify impurities .
- Elemental Analysis : Validate empirical formula .
How does computational modeling aid in predicting biological interactions?
Category : Advanced
Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., α-adrenoceptors) using software like AutoDock .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction mechanisms (e.g., ligand-receptor dynamics) .
- SAR Studies : Correlate substituent effects (e.g., bromo vs. methyl groups) with activity trends .
What solvents and catalysts are effective for indole alkylation?
Category : Basic
Answer :
- Solvents : DMF, DMSO, or PEG-400 for polar reactions .
- Catalysts : CuI for azide-alkyne cycloaddition; NaH for alkylation .
- Purification : Ethyl acetate extraction and flash chromatography (ethyl acetate/hexane) .
How to design a structure-activity relationship (SAR) study for piperazine-indole derivatives?
Category : Advanced
Answer :
- Variation of Substituents : Modify the bromo group, piperazine methyl group, or indole core.
- Biological Assays : Test against targets (e.g., kinases, GPCRs) using radioligand binding or functional assays .
- Data Analysis : Use multivariate regression to link structural features (e.g., logP, steric bulk) to activity .
What challenges arise in scaling up synthesis from lab to pilot scale?
Category : Advanced
Answer :
- Heat/Mass Transfer : Optimize reactor design (e.g., continuous flow systems) .
- Purification : Replace column chromatography with crystallization or membrane separation .
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring .
How can machine learning predict reaction yields for novel indole derivatives?
Category : Advanced
Answer :
- Data Training : Use historical reaction data (e.g., solvent, catalyst, temperature) to train models.
- Feature Selection : Prioritize variables like electronic effects (Hammett constants) or steric parameters.
- Tools : AI platforms (e.g., ICReDD’s quantum-chemical workflows) integrate experimental and computational data .
What interdisciplinary approaches enhance research on this compound?
Category : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
